N-Benzyl-2-bromopropanamide

Catalog No.
S663945
CAS No.
6653-71-0
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-2-bromopropanamide

CAS Number

6653-71-0

Product Name

N-Benzyl-2-bromopropanamide

IUPAC Name

N-benzyl-2-bromopropanamide

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)

InChI Key

TVHQJFAUJYBAAE-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=CC=C1)Br

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)Br

N-Benzyl-2-bromopropanamide is an organic compound with the molecular formula C10H12BrNOC_{10}H_{12}BrNO and a molecular weight of 242.11 g/mol. It is characterized by the presence of a bromine atom attached to the second carbon of a propanamide chain, with a benzyl group at the nitrogen atom. This structural configuration imparts unique chemical properties and biological activities to the compound, making it significant in various fields such as organic chemistry, pharmacology, and biochemistry.

Currently, there is no documented information on the specific mechanism of action of N-Benzyl-2-bromopropanamide in any biological system.

Information on the safety hazards of N-Benzyl-2-bromopropanamide is limited. However, due to the presence of bromine, it is advisable to handle it with care as bromides can be irritating to the skin, eyes, and respiratory system [].

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to compounds like N-benzyl-2-azidopropanamide or N-benzyl-2-thiocyanatopropanamide.
  • Reduction Reactions: The compound can be reduced to form N-benzyl-2-propanamide using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Oxidation can yield N-benzyl-2-bromopropanoic acid, typically using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that N-Benzyl-2-bromopropanamide exhibits notable biological activities. It has been investigated for its potential analgesic and anticonvulsant properties, suggesting its usefulness in pain management and seizure control. The compound interacts with neuronal sodium channels and L-type calcium channels, which are critical in modulating pain and seizure activity .

The synthesis of N-Benzyl-2-bromopropanamide typically involves the reaction of benzylamine with 2-bromopropionyl chloride. This reaction can be conducted under various conditions, including:

  • Solvent Use: Common solvents include benzene or dimethylformamide.
  • Reaction Conditions: The reaction may proceed at ambient temperature for several hours to achieve a good yield (up to 91%) .

Industrial methods may utilize continuous flow reactors for enhanced efficiency and yield, alongside purification techniques like recrystallization and chromatography for high-purity products.

N-Benzyl-2-bromopropanamide finds applications across multiple domains:

  • Chemical Research: Serves as an intermediate in synthesizing various organic compounds.
  • Biological Studies: Used in enzyme inhibition studies and protein interaction research.
  • Pharmaceutical Industry: Investigated for potential drug development due to its analgesic and anticonvulsant properties.
  • Specialty Chemicals Production: Employed in creating various specialty chemicals .

Interaction studies of N-Benzyl-2-bromopropanamide focus on its binding affinities and mechanisms of action within biological systems. Research has shown that it binds effectively to specific ion channels involved in neuronal signaling pathways, influencing pain perception and seizure susceptibility . Further studies could elucidate its efficacy as a therapeutic agent.

Several compounds share structural similarities with N-Benzyl-2-bromopropanamide. Here are a few notable examples:

Compound NameStructural Features
2-Bromo-N-(phenylmethyl)propanamideSimilar bromine substitution
2-Bromo-N-(4-fluorobenzyl)-3-methylbutanamideContains fluorine substitution
3-(2-Bromo-1-oxopropyl)-spiro[2H-1,3-benzoxazine]-4(3H)-oneSpirocyclic structure with bromine

Uniqueness

N-Benzyl-2-bromopropanamide is unique due to its specific bromine substitution pattern, which enhances its reactivity compared to other similar compounds. Its ability to undergo diverse chemical transformations while maintaining significant biological activity sets it apart in both synthetic chemistry and pharmacological research .

XLogP3

2.2

Other CAS

75995-58-3

Dates

Last modified: 08-15-2023

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